2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14006138
InChI: InChI=1S/C12H14N2O2/c15-7-6-14-9-12(8-13-14)16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol

CAS No.:

Cat. No.: VC14006138

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 2-(4-phenylmethoxypyrazol-1-yl)ethanol
Standard InChI InChI=1S/C12H14N2O2/c15-7-6-14-9-12(8-13-14)16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2
Standard InChI Key BZECIZXIZLHEBO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CN(N=C2)CCO

Introduction

Structural and Molecular Characteristics

2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanol (CAS: 67486330, PubChem CID: 67486330) has the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its IUPAC name, 2-(4-phenylmethoxypyrazol-1-yl)ethanol, reflects the benzyloxy group (-OCH₂C₆H₅) at the pyrazole ring’s 4-position and the ethanol moiety (-CH₂CH₂OH) at the 1-position. The SMILES notation C1=CC=C(C=C1)COC2=CN(N=C2)CCO delineates its structure: a pyrazole core with a benzyloxy substituent and a hydroxyethyl side chain .

Key Structural Features:

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities.

  • Benzyloxy Group: Enhances lipophilicity and steric bulk, potentially influencing binding interactions in biological systems.

  • Ethanol Moiety: Introduces hydrophilicity and reactivity, enabling derivatization or participation in hydrogen bonding.

Spectroscopic Characterization

Available data for related compounds suggest the following spectral signatures for 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 7.30–7.40 (m, 5H, benzyl aromatic protons)

    • δ 6.90–7.10 (m, 2H, pyrazole C-H)

    • δ 4.60 (s, 2H, OCH₂Ph)

    • δ 3.80–4.20 (m, 4H, -CH₂CH₂OH)

    • δ 2.50 (br s, 1H, -OH) .

  • ¹³C NMR:

    • δ 159.1 (C-O), δ 150.6 (pyrazole C-3), δ 136.8 (benzyl C-1), δ 127.1–128.6 (aromatic carbons), δ 61.2 (-CH₂CH₂OH) .

Infrared (IR) Spectroscopy

  • Peaks at 3445 cm⁻¹ (O-H stretch), 3050 cm⁻¹ (aromatic C-H), and 1255 cm⁻¹ (C-O ether) .

Mass Spectrometry

  • ESI-MS: Predicted molecular ion peak at m/z 218.25 [M]⁺ .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
Melting PointNot reported
LogP (Partition Coefficient)Estimated ~2.1 (calculated via PubChem)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator